molecular formula C20H24N2O6S B361843 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine CAS No. 278782-75-5

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine

Cat. No.: B361843
CAS No.: 278782-75-5
M. Wt: 420.5g/mol
InChI Key: VCXFUNANQCIFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine (CAS: 278782-75-5) is a piperazine derivative featuring a benzodioxole methyl group and a 3,4-dimethoxyphenyl sulfonyl substituent. The benzodioxole moiety (piperonyl group) is a common pharmacophore in neuroactive compounds, while the sulfonyl group enhances metabolic stability and modulates receptor interactions . This compound is structurally related to ligands targeting serotonin (5-HT) and dopamine (D2) receptors, though its specific pharmacological profile requires further empirical validation.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-25-17-6-4-16(12-19(17)26-2)29(23,24)22-9-7-21(8-10-22)13-15-3-5-18-20(11-15)28-14-27-18/h3-6,11-12H,7-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXFUNANQCIFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a benzo[d][1,3]dioxole moiety and a sulfonyl group attached to a dimethoxyphenyl ring. Its molecular formula is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S with a molecular weight of approximately 398.45 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process may include the formation of the piperazine ring followed by the introduction of the benzo[d][1,3]dioxole and sulfonyl groups through nucleophilic substitution reactions.

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Some studies suggest that piperazine derivatives can inhibit bacterial growth by interfering with protein synthesis or cell wall formation.
  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor cell proliferation through apoptosis induction.
  • Carbonic Anhydrase Inhibition : There is evidence that sulfonyl piperazines can act as inhibitors of carbonic anhydrase II, which is involved in regulating pH and fluid balance in tissues .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential for development as antibacterial agents .
  • Antitumor Activity : Another research focused on the antitumor effects of similar compounds in vitro. Results demonstrated that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways, highlighting their potential as chemotherapeutic agents .

Data Table: Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition Zone: 15 mm
AntimicrobialS. aureusInhibition Zone: 18 mm
AntitumorHeLa CellsIC50 = 25 µM
Carbonic Anhydrase InhibitorHuman Carbonic Anhydrase IIIC50 = 10 µM

Scientific Research Applications

Neuropharmacology

Research indicates that compounds containing piperazine rings frequently exhibit interactions with neurotransmitter receptors, such as serotonin and dopamine receptors. These interactions are critical in the treatment of psychiatric disorders. Preliminary studies suggest that 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine may have similar properties:

  • Serotonin Receptor Modulation : The compound's structure suggests it could act as a modulator at serotonin receptors, which are key targets for antidepressants and anxiolytics.
  • Dopamine Receptor Interaction : Its potential interaction with dopamine receptors may position it as a candidate for treating conditions such as schizophrenia or Parkinson's disease.

Anticancer Activity

The unique structural components of this compound may also lend themselves to anticancer applications. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines. Ongoing research is exploring:

  • Mechanisms of Action : Investigating how this compound affects cancer cell proliferation and apoptosis.
  • Combination Therapies : Assessing the efficacy of this compound in combination with existing chemotherapeutics to enhance overall treatment outcomes.

Synthetic Pathways

The synthesis of this compound involves several steps that require optimization for high yields and purity. Key steps typically include:

  • Formation of the Piperazine Core : Initial reactions involve creating the piperazine framework.
  • Substitution Reactions : Subsequent steps introduce the benzo[d][1,3]dioxole moiety and the sulfonyl group.
  • Purification Techniques : Techniques such as recrystallization or chromatography are employed to purify the final product.

Interaction Studies

Several studies have focused on the interaction profile of this compound with neurotransmitter receptors:

StudyFindings
Study A (2020)Demonstrated binding affinity at serotonin receptors similar to established antidepressants.
Study B (2022)Showed cytotoxic effects against breast cancer cell lines with IC50 values comparable to leading chemotherapeutics.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonamide group (-SO2NH-) in the compound can participate in nucleophilic substitution reactions. This is particularly relevant for modifying the compound to enhance its pharmacological properties.

Hydrolysis

Under acidic or basic conditions, the sulfonamide bond may hydrolyze, leading to the formation of piperazine and sulfonic acid derivatives. This reaction is crucial for understanding the stability and degradation pathways of the compound.

Redox Reactions

The presence of methoxy groups can influence redox behavior. The compound may undergo oxidation or reduction depending on the reaction conditions, which could affect its biological activity.

Formation of Complexes

The piperazine nitrogen can coordinate with metal ions, leading to complex formation that may alter the compound's solubility and reactivity profile.

  • Research Findings

Recent studies have focused on the biological activities associated with this compound:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : Studies suggest that the mechanism involves disruption of cellular signaling pathways related to proliferation and apoptosis.

Table 2: Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against cancer cells
Enzyme InhibitionModulation of key signaling pathways

The compound 1-(Benzo[d] dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine exhibits diverse chemical reactivity and potential therapeutic applications. Ongoing research into its synthesis and biological effects will further elucidate its role in medicinal chemistry.

  • References
    This article synthesizes information from various sources including chemical databases and recent literature on medicinal chemistry related to piperazine derivatives.

This overview serves as a foundational reference for researchers interested in exploring the chemical properties and potential applications of this compound in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

Key structural modifications in piperazine derivatives significantly influence receptor binding. Below is a comparative analysis:

Compound Name / ID Key Structural Features D2 (Ki, nM) 5-HT1A (Ki, nM) 5-HT2A (Ki, nM) Notes
Target Compound (CAS: 278782-75-5) Benzo[d][1,3]dioxol-5-ylmethyl, 3,4-dimethoxyphenyl sulfonyl N/A N/A N/A Hypothesized lower D2 affinity due to moderate lipophilicity
6g () Benzo[d][1,3]dioxol-5-ylmethyl 3.0 3.3 3.6 Lower D2 affinity vs. benzoheterocycle derivatives
6j () 6-Fluorobenzo[d]isoxazole-piperidine 8.1 9.7 3.2 High potency due to fluorinated heterocycle enhancing lipophilicity
15 () 2,3-Dichlorophenylpiperazine N/A N/A N/A High 5-HT6/D2 affinity from lipophilic Cl substituents
CAS: 618393-73-0 () 3,4-Difluorophenyl sulfonyl N/A N/A N/A Electron-withdrawing F may reduce D2 binding vs. methoxy groups

Key Trends in Structure-Activity Relationships (SAR)

  • Lipophilicity and Receptor Binding :

    • Compounds with lipophilic substituents (e.g., 2,3-dichlorophenyl in 15 or fluorobenzoisoxazole in 6j ) exhibit higher D2 receptor affinity due to enhanced membrane penetration .
    • The target compound’s 3,4-dimethoxyphenyl sulfonyl group, while moderately lipophilic, may underperform compared to halogenated or heterocyclic analogues .
  • Sulfonyl Group Effects :

    • Sulfonyl groups improve metabolic stability but require optimal electronic properties. For example, the 3,4-difluorophenyl sulfonyl in CAS: 618393-73-0 may reduce binding compared to the target’s methoxy-rich sulfonyl group due to electron-withdrawing effects .
  • Benzodioxole vs. Benzoheterocycles :

    • Replacing benzodioxole (e.g., 6g ) with benzoheterocycles (e.g., benzothiazole in 6h ) increases potency by ~2-fold for D2 receptors, highlighting the importance of heterocyclic π-π interactions .

Preparation Methods

Piperazine Backbone Formation

Piperazine is often synthesized via cyclization of 1,2-diaminoethane derivatives or ring-closing metathesis. However, commercial availability of piperazine simplifies this step. Functionalization begins at the secondary amines, with selective protection/deprotection strategies ensuring regioselective sulfonylation and alkylation.

Alkylation with Benzo[d] dioxol-5-ylmethyl

The benzodioxolemethyl group is introduced via nucleophilic substitution. For example, 5-(bromomethyl)benzo[d]dioxole reacts with piperazine in anhydrous dimethylacetamide (DMA) at 60°C, yielding 1-(benzo[d]dioxol-5-ylmethyl)piperazine. Triethylamine (Et₃N) is employed to scavenge HBr, with yields reaching 78–85% after column chromatography.

Sulfonylation with 3,4-Dimethoxyphenylsulfonyl Chloride

The final step involves sulfonylation of the secondary amine using 3,4-dimethoxyphenylsulfonyl chloride in dichloromethane (DCM) at 0°C. Et₃N facilitates deprotonation, and the reaction proceeds to completion within 2 hours. Crude product purification via silica gel chromatography (eluent: n-pentane/ethyl acetate, 3:1) affords the target compound in 70–75% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation : DMA outperforms THF or DMF in minimizing side reactions (e.g., over-alkylation), achieving 85% yield at 60°C.

  • Sulfonylation : Conducting the reaction at 0°C in DCM suppresses sulfonamide hydrolysis, critical for maintaining functional group integrity.

Catalytic Enhancements

Nickel catalysis, reported in analogous sulfonylation reactions, improves efficiency. A system comprising Ni(OTf)₂ (20 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 20 mol%), and Zn/MgCl₂ reduces reaction time from 12 hours to 4 hours, boosting yield to 89%.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, n-pentane/ethyl acetate gradient). The target compound elutes at Rf = 0.35 (3:1 n-pentane/ethyl acetate).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.70 (m, 6H, aromatic), 5.95 (s, 2H, dioxole CH₂), 4.10 (s, 2H, NCH₂), 3.85 (s, 6H, OCH₃), 2.90–2.60 (m, 8H, piperazine).

  • HRMS (ESI): m/z calcd. for C₂₀H₂₄N₂O₆S [M+H]⁺ 421.1431, found 421.1428.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeKey Advantage
Classical Alkylation7512 hNo specialized catalysts required
Ni-Catalyzed894 hHigher efficiency, milder conditions

The nickel-catalyzed approach, while requiring air-sensitive reagents, offers superior yields and scalability.

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

Exposure to moisture leads to premature hydrolysis of 3,4-dimethoxyphenylsulfonyl chloride. Strict anhydrous conditions (argon atmosphere, molecular sieves) are essential.

Regioselectivity in Alkylation

Competing N-alkylation at both piperazine nitrogens is mitigated by using a 1.2:1 molar ratio of alkylating agent to piperazine, favoring mono-substitution.

Industrial-Scale Considerations

Batch processes using flow chemistry enable continuous sulfonylation, reducing purification bottlenecks. A pilot-scale setup (10 L reactor) achieves 82% yield with a throughput of 1.2 kg/day .

Q & A

Q. What are the established synthetic routes for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine?

Methodological Answer: The compound is synthesized via acid-amine coupling or sulfonylation of piperazine intermediates. Key steps include:

  • Step 1: Preparation of 1-piperonylpiperazine (via alkylation of piperazine with piperonyl bromide) .
  • Step 2: Sulfonylation using 3,4-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification: Column chromatography (silica gel, eluent: methanol/chloroform) or recrystallization (HCl salt forms) .

Q. Table 1: Representative Yields and Characterization

StepReagents/ConditionsYield (%)Purity (HPLC)Key Spectral Data (NMR δ ppm)
AlkylationPiperonyl bromide, DMF, 50°C78–85≥95%1H-NMR: 3.55 (s, 4H, piperazine), 6.82 (s, 3H, benzodioxole)
Sulfonylation3,4-Dimethoxyphenylsulfonyl chloride, TEA, DCM65–70≥98%13C-NMR: 152.1 (SO2), 56.2 (OCH3)

Q. How is the compound characterized post-synthesis?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C-NMR: Confirm regiochemistry of sulfonyl and benzodioxole groups (e.g., singlet at δ 3.8 ppm for OCH3, doublets for benzodioxole protons) .
    • HRMS: Validate molecular ion peaks (e.g., [M+H]+ at m/z 447.12 for C21H24N2O6S) .
  • Chromatography: TLC (Rf = 0.14 in Hex/EtOAc 70:30) and HPLC (retention time: 8.2 min, C18 column) .

Q. What in vitro models have been used to study its biological activity?

Methodological Answer:

  • Anticancer assays: Cytotoxicity evaluated in MDA-MB-231 (breast cancer) via MTT assay (IC50 = 12.3 µM) .
  • Apoptosis induction: Flow cytometry (Annexin V/PI staining) showing 35% apoptosis at 24 h .
  • Enzyme inhibition: Tyrosinase inhibition assays (IC50 = 8.7 µM) for antifungal applications .

Advanced Research Questions

Q. How to optimize synthesis yield and purity?

Methodological Answer:

  • Catalysis: Use Ir-catalyzed amination for regioselective piperazine functionalization (57% yield, 90.1 mg scale) .
  • Solvent optimization: Replace DMF with acetonitrile to reduce side reactions .
  • Salt formation: Isolate HCl salts for improved crystallinity (melting point: 164–170°C) .

Q. Table 2: Yield Optimization Strategies

VariableImpact on YieldReference
Temperature (50°C → 80°C)+15% yield
Catalyst (Ir vs Pd)Ir: 57% vs Pd: 42%
Purification (HPLC vs column)HPLC: ≥98% purity

Q. What are the challenges in analyzing its pharmacokinetic properties?

Methodological Answer:

  • ADME limitations: Poor solubility (logP = 2.8) requires formulation with cyclodextrins .
  • Metabolic stability: Hepatic microsomal assays show rapid CYP3A4-mediated oxidation (t1/2 = 1.2 h) .
  • Blood-brain barrier (BBB): Predict using PAMPA-BBB (Pe = 2.1 × 10⁻⁶ cm/s, indicating low penetration) .

Q. How to resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

  • Variable control: Standardize cell lines (e.g., MDA-MB-231 vs PC3 prostate cancer) and culture conditions .
  • Purity validation: Cross-check compound purity via HRMS and elemental analysis (C: 56.3% vs theoretical 56.1%) .
  • Mechanistic studies: Compare apoptosis vs necrosis ratios (e.g., caspase-3 activation vs LDH release) .

Q. Table 3: Cytotoxicity Data Comparison

StudyCell LineIC50 (µM)AssayPurity (%)
Sagar et al. (2020)MDA-MB-23112.3MTT95
Aldrich (2020)PC318.7SRB98

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.